molecular formula C8H6BrFN2 B2526143 7-Bromo-5-fluoro-1-methyl-1H-indazole CAS No. 1781864-19-4

7-Bromo-5-fluoro-1-methyl-1H-indazole

Cat. No. B2526143
CAS RN: 1781864-19-4
M. Wt: 229.052
InChI Key: UMRBIGHGWSACLK-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-1-methyl-1H-indazole is a chemical compound that acts as a reagent in the synthesis of cyclic benzimidazole derivatives . These derivatives function as protein kinase activators that are used in the treatment of type 2 diabetes, hyperglycemia, and other related diseases .


Synthesis Analysis

The synthesis of 1H-indazoles, including 7-Bromo-5-fluoro-1-methyl-1H-indazole, involves various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds, such as 7-Bromo-5-fluoro-1-methyl-1H-indazole, have a wide variety of medicinal applications. They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . The strategies for their synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Mechanism of Action

properties

IUPAC Name

7-bromo-5-fluoro-1-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-12-8-5(4-11-12)2-6(10)3-7(8)9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRBIGHGWSACLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2Br)F)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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